molecular formula C6H7NS B145848 3-Aminothiophenol CAS No. 22948-02-3

3-Aminothiophenol

Cat. No.: B145848
CAS No.: 22948-02-3
M. Wt: 125.19 g/mol
InChI Key: KFFUEVDMVNIOHA-UHFFFAOYSA-N
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Description

3-Aminothiophenol, also known as this compound, is an organic compound with the molecular formula C6H7NS. It consists of a benzene ring substituted with an amino group (-NH2) and a thiol group (-SH) at the meta positions. This compound is of significant interest in various fields due to its unique chemical properties and reactivity .

Mechanism of Action

Target of Action

3-Aminobenzenethiol, also known as 3-Aminothiophenol, is a key compound used in the synthesis of benzothiazole compounds . Benzothiazoles have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects . Therefore, the primary targets of 3-Aminobenzenethiol are the biochemical pathways involved in these biological activities.

Mode of Action

The mode of action of 3-Aminobenzenethiol is primarily through its role in the synthesis of benzothiazole compounds. It is used in the condensation with aldehydes, ketones, acids, and acyl chlorides, and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The resulting benzothiazole compounds then interact with their respective targets to exert their biological effects.

Biochemical Pathways

The biochemical pathways affected by 3-Aminobenzenethiol are those involved in the synthesis of benzothiazole compounds. The compound is used in various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The resulting benzothiazole compounds can then interact with various biochemical pathways to exert their biological effects.

Result of Action

The result of the action of 3-Aminobenzenethiol is the synthesis of benzothiazole compounds, which have been found to exhibit a wide range of biological activities . These include anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects, among others .

Action Environment

The action of 3-Aminobenzenethiol is influenced by various environmental factors. For instance, the synthesis of benzothiazole compounds from 3-Aminobenzenethiol involves reactions that are carried out at specific temperatures . Additionally, the stability and efficacy of the resulting benzothiazole compounds may be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminothiophenol can be synthesized through several methods. One common approach involves the reduction of 3-nitrobenzenethiol using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the reaction of 3-chloronitrobenzene with thiourea, followed by reduction .

Industrial Production Methods

In industrial settings, this compound is typically produced through catalytic hydrogenation of 3-nitrobenzenethiol. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

3-Aminothiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminothiophenol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in certain synthetic applications and research studies .

Properties

IUPAC Name

3-aminobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFUEVDMVNIOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177488
Record name 3-Aminobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22948-02-3
Record name 3-Aminothiophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22948-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminothiophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022948023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminobenzenethiol
Source European Chemicals Agency (ECHA)
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Record name 3-AMINOTHIOPHENOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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